
SKI2496
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SKI2496 is a potent and orally Bioavailable Gonadotropin-Releasing Hormone Receptor Antagonist (hGnRHR IC50 = 0.46 nM; max. LH inh. inh. (%, h)= 84%, 12h; LH inh. (24h) = 76%.). This compound exhibited more selective antagonistic activity toward the human GnRH receptors over the GnRHRs in monkeys and rats, and this compound also showed inhibitory effects on GnRH-mediated signaling pathways. Pharmacokinetic and pharmacodynamic evaluations of this compound revealed improved bioavailability and superior gonadotropic suppression activity compared with Elagolix, the most clinically advanced compound. This compound may represent a promising candidate for an orally available hormonal therapy.
Wissenschaftliche Forschungsanwendungen
1. Modulation of Cancer Stem Cells
SKI2496 plays a significant role in the modulation of cancer stem cells. It has been found that enhanced expression of Ski can increase the expression of pluripotency maintaining markers and components of the Sonic hedgehog (Shh) signaling pathway in pancreatic cancer stem cells (CSCs). This suggests that Ski may be important in maintaining the stemness of pancreatic CSCs through modulating the Shh pathway (Li-bin Song et al., 2016).
2. Oncoprotein Activity and Cellular Transformation
SKI also acts as an oncoprotein that can transform cells through regulation of Ubc9, a critical component of cellular sumoylation. This activity of SKI leads to increased MDM2 sumoylation, enhancing p53 degradation. This novel connection between sumoylation and tumorigenesis offers potential new therapeutic targets for cancer (Boxiao Ding et al., 2012).
3. Genetic Mapping and Disease Association
Research has mapped the cellular oncogene SKI, associated with the Sloan-Kettering viruses (SKVs), to human chromosome region 1q22—q24. This region is frequently involved in translocations and other rearrangements in various human tumor types. The study of SKI’s chromosomal localization is significant for understanding its role in oncogenesis and potential links to specific cancers (R. Chaganti et al., 1986).
4. Structural Mechanism in TGF-β Signaling
SKI interacts with Smad proteins, repressing TGF-beta signaling. The structural study of human c-Ski in complex with Smad4 reveals specific recognition patterns that disrupt the formation of a functional complex between Co- and R-Smads. Understanding this mechanism provides insights into how SKI leads to repression of TGF-beta, activin, and BMP responses, which are crucial in various cellular processes (Jia-Wei Wu et al., 2002).
Eigenschaften
CAS-Nummer |
1308378-95-1 |
|---|---|
Molekularformel |
C35H36F7N5O5 |
Molekulargewicht |
739.6918 |
IUPAC-Name |
(R)-4-((2-(3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-5-(4-((5-(trifluoromethyl)furan-2-yl)methyl)piperazin-1-yl)-3,6-dihydropyrimidin-1(2H)-yl)-1-phenylethyl)amino)butanoic acid |
InChI |
InChI=1S/C35H36F7N5O5/c1-22-31(45-17-15-44(16-18-45)19-24-12-13-29(52-24)35(40,41)42)32(50)47(21-28(23-7-3-2-4-8-23)43-14-6-11-30(48)49)33(51)46(22)20-25-26(34(37,38)39)9-5-10-27(25)36/h2-5,7-10,12-13,28,43H,6,11,14-21H2,1H3,(H,48,49)/t28-/m0/s1 |
InChI-Schlüssel |
JLKXURLUTOXXPN-NDEPHWFRSA-N |
SMILES |
O=C1C(N2CCN(CC3=CC=C(C(F)(F)F)O3)CC2)=C(C)N(CC4=C(C(F)(F)F)C=CC=C4F)C(N1C[C@H](NCCCC(O)=O)C5=CC=CC=C5)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SKI2496; SKI-2496; SKI 2496. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


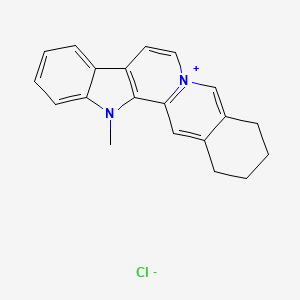
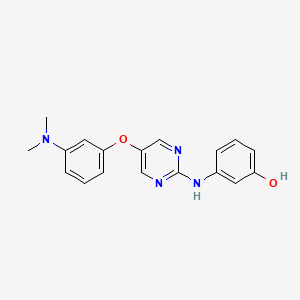
![[2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate](/img/structure/B610788.png)
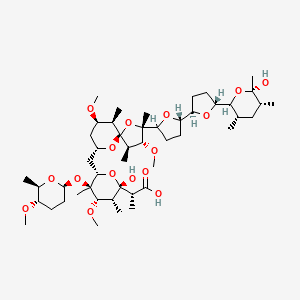
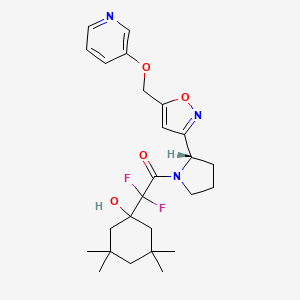
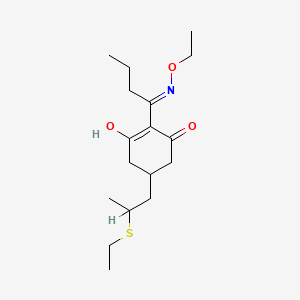
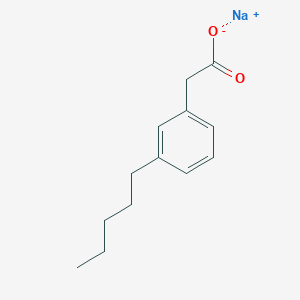
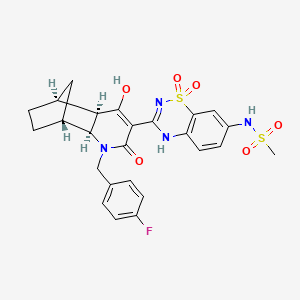
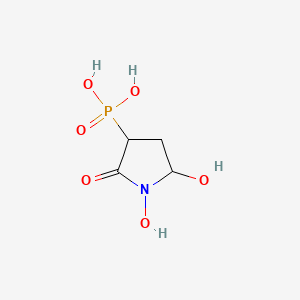
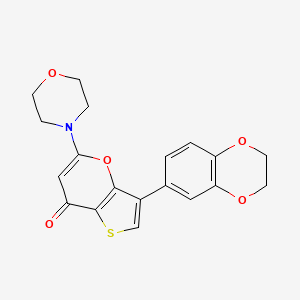
![[3-carbamoyl-4,6,7-trihydroxy-8-[4-hydroxy-6-methyl-5-[(E)-2-methylbut-2-enoyl]oxyoxan-2-yl]-4a,11-dimethoxy-11-methyl-2,5-dioxo-1,11a,12,12a-tetrahydrotetracen-1-yl] 2-hydroxybenzoate](/img/structure/B610805.png)
